![molecular formula C14H11N3O2 B2572600 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid CAS No. 937600-04-9](/img/structure/B2572600.png)

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

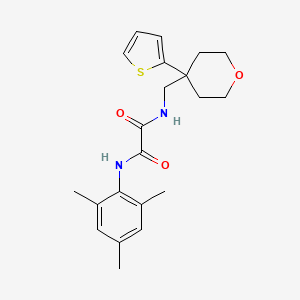

The compound “4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid” is a derivative of pyrazolo[3,4-b]pyridine . It has been mentioned in the context of the structure-based discovery of a potent and selective nanomolar type-II PLK4 inhibitor .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Aplicaciones Científicas De Investigación

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, including structures related to 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid, have been extensively utilized in the design of kinase inhibitors. These compounds are versatile due to their ability to interact with kinases in multiple binding modes, particularly at the hinge region of the kinase. This flexibility makes them key scaffolds in kinase inhibitor design, offering advantages in terms of inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Chemical Properties and Synthesis

The review of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the fascinating variability in chemistry and properties of these compounds. This includes their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This review suggests potential interest points for future research, including unknown analogues (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, closely related to the compound of interest, have been reported for their applications in optoelectronic materials. These compounds, including those with pyrazolo[3,4-d]pyrimidine structures, have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of such heterocyclic compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the importance of these structures in the development of organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine . This suggests that 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid may interact with biological targets that also interact with these purine bases.

Mode of Action

Given the structural similarity to 1h-pyrazolo[3,4-b]pyridines, it is plausible that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Compounds with similar structures have been shown to have biomedical applications , suggesting that this compound may also affect certain biochemical pathways.

Result of Action

Compounds with similar structures have been shown to have significant inhibitory activity , suggesting that this compound may also have similar effects.

Propiedades

IUPAC Name |

4-(3-methylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-12-3-2-8-15-13(12)17(16-9)11-6-4-10(5-7-11)14(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXXZIQSLKJXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2572517.png)

![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)

![N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2572530.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)

![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)